3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be synthesized through various chemical processes involving thienoquinoline derivatives. The compound's structure suggests potential bioactivity, particularly in the realm of pharmaceuticals.
This compound belongs to the class of heterocyclic compounds, specifically thienoquinolines. Heterocycles are compounds that contain atoms of at least two different elements in a ring structure. Thienoquinolines are known for their diverse biological activities and are often studied for their potential as therapeutic agents.
The synthesis of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. Common methods include:
The specific conditions for these reactions may vary based on the reagents used and desired yield but generally require careful control of temperature and reaction time to optimize product formation.
The molecular formula of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is S. The structure features a fused ring system that includes a thieno ring and a quinoline moiety.
Key structural data includes:
3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can participate in various chemical reactions:
The reaction conditions such as solvent choice, temperature, and catalysts play crucial roles in determining the reaction pathways and yields.
The mechanism by which 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide exerts its effects is largely dependent on its biological targets. Potential mechanisms include:
Research into specific targets and pathways is ongoing to fully elucidate its mechanism of action.
Physical properties include:
Chemical properties include:
The potential applications of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide extend into various fields:
Thieno[2,3-b]quinoline derivatives represent a structurally distinct subclass of nitrogen–sulfur heterocycles characterized by a fused tricyclic system. This scaffold integrates:
The core compound, 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (CAS: 315248-91-0), exemplifies this architecture with specific functionalization: a hydrogen-bond-donating carboxamide group at C-2 and an electron-donating amino group at C-3. The partially saturated central ring reduces planarity compared to fully aromatic analogues, potentially enhancing selectivity for biological targets [3] [5]. Spectroscopic characterization confirms the molecular formula C₁₂H₁₃N₃OS (MW: 247.32 g/mol), with hydrogen bonding capacity evidenced by high polar surface area (110.24 Ų) and moderate lipophilicity (LogP: 3.14) [5] [7].
Table 1: Structural Attributes of 3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Attribute | Value/Description |
---|---|
Systematic IUPAC Name | 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Molecular Formula | C₁₂H₁₃N₃OS |
Molecular Weight | 247.32 g/mol |
Hydrogen Bond Donors | 2 (amino, carboxamide) |
Hydrogen Bond Acceptors | 4 (carbonyl O, ring N, amino N, carboxamide N) |
Topological Polar Surface Area | 110.24 Ų |
Canonical SMILES | C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)N)N |
The medicinal exploration of thienopyridines originated with antiplatelet agents ticlopidine and clopidogrel, which function as P2Y12 receptor antagonists. These early therapeutics featured monocyclic thienopyridine cores without fused ring systems [6]. The strategic expansion to tricyclic scaffolds began in the early 2000s, driven by:
This scaffold has emerged as a privileged structure in drug discovery due to its multidimensional bioactivity profile, validated through diverse cellular and biochemical studies:
Table 2: Documented Bioactivities of Thieno[2,3-b]quinoline-2-carboxamide Derivatives
Biological Activity | Model System | Key Findings | Structural Determinants |
---|---|---|---|
Osteoblast Differentiation | ST2 stromal cells | ALPase enhancement (200% at EC₂₀₀ concentrations) | C-4 amino substituents; carboxamide at C-2 |
Neural Differentiation | PC12 cells | Neurite extension comparable to NGF treatment | Carbonitrile > carboxamide at C-2 |
Antiproliferative/Cytotoxic | MDA-MB-468 breast cancer cells | IC₅₀ values ranging 80 nM–10 µM | Fused ring size; hydrophobic substitutions |
Fluorescent Tracing | Live cell imaging | Excitation 350 nm, Emission 450 nm | Conjugated π-system with electron donors |
The structural plasticity of this scaffold supports diverse structure-activity relationship (SAR) explorations: Acylation or alkylation of the C-3 amino group, N-substitution of the carboxamide, and ring saturation level modulate target selectivity. For instance, aromatic quinoline counterparts exhibit enhanced kinase inhibition but reduced differentiation capacity compared to their saturated variants [3] [4] [8]. These insights solidify the compound’s role as a versatile template for developing mechanistically distinct therapeutics targeting osteoporosis, neurodegeneration, and oncology.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5